molecular formula C11H10N4 B8160822 3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile

3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile

Cat. No.: B8160822
M. Wt: 198.22 g/mol
InChI Key: RXFLGDHUJLBTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a combined benzonitrile and aminopyrazole scaffold. The presence of both a nitrile group and an aminopyrazole ring in a single molecule offers versatile applications in scientific research. The nitrile group is a key functionality in over 30 approved pharmaceuticals and plays several critical roles in drug design . It often acts as a hydrogen bond acceptor, mimicking carbonyl groups to optimize interactions with enzyme active sites, and can serve as a bioisostere for other functional groups, improving a compound's pharmacokinetic properties and metabolic stability . Structurally related pyrazole derivatives are frequently investigated for their synthetic utility and biological activity . Compounds containing the pyrazole nucleus are known to exhibit a range of biological properties and are widely used as frameworks in coordination chemistry and as ligands . The specific substitution pattern of this compound suggests its potential value as a building block for the synthesis of more complex heterocyclic systems or as a core structure in the development of novel pharmacological agents. Researchers can leverage this chemical for projects involving the inhibition of specific biological targets, such as kinases, or for the construction of molecular libraries. This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for use in foods, cosmetics, drugs, human or veterinary products, or consumer products of any kind. Handle all chemicals with appropriate personal protective equipment and in accordance with established laboratory safety protocols.

Properties

IUPAC Name

3-amino-5-(1-methylpyrazol-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-7-10(6-14-15)9-2-8(5-12)3-11(13)4-9/h2-4,6-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFLGDHUJLBTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC(=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling of Substituted Benzonitriles with Pyrazole Derivatives

This two-step approach involves synthesizing the benzonitrile and pyrazole moieties separately, followed by coupling.

Preparation of 3-Amino-5-Halobenzonitrile Intermediates

The benzonitrile core is functionalized via halogenation and amination. For example:

  • Nitration and reduction : Nitration of 5-bromobenzonitrile yields 3-nitro-5-bromobenzonitrile, which is reduced to 3-amino-5-bromobenzonitrile using hydrogenation.

  • Direct amination : Palladium-catalyzed C–H amination of 5-bromobenzonitrile introduces the amino group.

Synthesis of 1-Methyl-1H-Pyrazol-4-ylboronic Acid

The pyrazole derivative is prepared via:

  • Cyclization of hydrazines : Reacting methylhydrazine with acetylene derivatives under basic conditions forms 1-methylpyrazole.

  • Borylation : Treating 4-bromo-1-methylpyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst yields the boronic acid.

Suzuki-Miyaura Coupling

The final step couples 3-amino-5-bromobenzonitrile with 1-methyl-1H-pyrazol-4-ylboronic acid:

This method is favored for its modularity and compatibility with nitrile groups.

Cyclization-Based Pyrazole Formation on Benzonitrile Core

An alternative one-pot strategy constructs the pyrazole ring directly on the benzonitrile scaffold.

Hydrazone Intermediate Formation

Reacting 5-acetylbenzonitrile with methylhydrazine forms a hydrazone intermediate:

5-Acetylbenzonitrile + CH₃NHNH₂ → Hydrazone (C₁₀H₁₀N₄O)\text{5-Acetylbenzonitrile + CH₃NHNH₂ → Hydrazone (C₁₀H₁₀N₄O)}

Conditions : Ethanol, reflux, 6 hours.

Cyclization to Pyrazole

The hydrazone undergoes acid-catalyzed cyclization:

This route avoids boronic acid synthesis but requires careful pH control to prevent nitrile hydrolysis.

Functionalization of Pre-Formed Pyrazole Derivatives

Pyrazole intermediates are functionalized before coupling to the benzonitrile.

Synthesis of 4-Iodo-1-methylpyrazole

  • Iodination : Treating 1-methylpyrazole with N-iodosuccinimide (NIS) in DMF yields 4-iodo-1-methylpyrazole.

  • Coupling : A Ullmann reaction with 3-amino-5-iodobenzonitrile under copper catalysis attaches the pyrazole.

Industrial-Scale Optimization

Continuous Flow Reactors

Patents highlight the use of flow chemistry to enhance yield and purity:

  • Residence time : 30 minutes

  • Temperature : 120°C

  • Throughput : 1.2 kg/day.

Catalytic System Screening

High-throughput screening identified Pd/XPhos as optimal for Suzuki couplings, reducing catalyst loading to 0.5 mol%.

Spectroscopic Validation

Post-synthesis characterization ensures structural fidelity:

  • ¹H NMR :

    • Pyrazole protons: δ 7.85 (s, 1H), δ 3.90 (s, 3H, CH₃).

    • Benzene protons: δ 7.45–7.60 (m, 3H).

  • IR : Nitrile stretch at 2230 cm⁻¹.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Suzuki Coupling7298HighModerate
Cyclization7095MediumHigh
Ullmann Reaction6092LowLow

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Building Block for Synthesis
The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure facilitates the exploration of new synthetic pathways, enabling chemists to develop novel materials and compounds with tailored properties. For instance, it can be reacted with various electrophiles to create derivatives that may exhibit enhanced biological activity or stability.

Biology

Enzyme Inhibition and Receptor Modulation
In biological research, 3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile is investigated for its potential as an enzyme inhibitor and receptor modulator. Studies have shown that this compound can interact with specific biological targets, leading to significant effects on cellular signaling pathways. For example, it has been evaluated for its ability to inhibit certain kinases, which play critical roles in cancer progression and other diseases .

Medicine

Therapeutic Potential
The compound has attracted attention in medicinal chemistry due to its promising anti-inflammatory, anticancer, and antimicrobial properties. Research indicates that it may modulate specific molecular pathways involved in disease processes. Notably, its structure allows for interactions with various targets that could lead to the development of new therapeutic agents. For instance, compounds derived from this structure have shown efficacy in preclinical models of cancer and inflammation .

Case Study: Anticancer Activity
A study highlighted the anticancer potential of derivatives of this compound, which were found to inhibit cell proliferation in several cancer cell lines. The mechanism involved the induction of apoptosis through modulation of apoptotic pathways .

Industry

Applications in Agrochemicals and Dyes
Industrially, this compound is utilized in the production of agrochemicals and dyes. Its versatile reactivity allows for the development of specialty chemicals that can enhance agricultural productivity or provide vibrant colors in dyes. The stability and reactivity of this compound make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Reference
3-Amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile Benzonitrile + pyrazole -NH₂, -CH₃ (pyrazole) 198.23 Nitrile, amino, pyrazole
3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole Triazole -Cl, -O-C₆H₃F 335.75 Triazole, chloro, phenoxy
4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile Benzonitrile + pyrazole -NH₂, -CH₃ (pyrazole), -CH₂ linker 214.25 Nitrile, amino, methyl
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile Benzonitrile + pyrazole -N₃, -CH₃ (pyrazole) 224.23 Nitrile, azide, pyrazole
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile Pyrazole + benzothiazole -S-C₇H₄NS, -CO-propanoyl 385.46 Nitrile, benzothiazole, thioether

Key Observations :

  • Pyrazole vs. Triazole: The triazole derivative in exhibits enhanced anticonvulsant activity (ED₅₀ = 1.4 mg/kg), likely due to its phenoxy and chloro substituents, which improve receptor binding. Pyrazole-based compounds, in contrast, are more commonly used in materials science (e.g., organic semiconductors) .
  • Substituent Effects: The azido group in 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile enables click chemistry applications, whereas the amino group in the target compound may enhance solubility or hydrogen-bonding interactions.
Physicochemical Data:
  • Melting Points : The azido derivative melts at 94.1–95.4°C, while the target compound’s melting point is unreported.
  • Spectroscopic Data : The azido compound’s ¹H NMR (δ = 7.78–7.61 ppm for aromatic protons) and IR (ν = 2228 cm⁻¹ for nitrile) provide benchmarks for structural validation of similar nitrile-containing analogs.

Biological Activity

3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile is a compound that belongs to the aminopyrazole class, known for its diverse applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a benzonitrile moiety linked to a pyrazole ring with an amino and methyl substitution, positions it as an intriguing subject for biological activity studies. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for its inhibitory effects on various biological pathways. Notably, it has been studied for its potential as an enzyme inhibitor, particularly in cancer and inflammatory pathways.

Therapeutic Applications

Research indicates that this compound exhibits promising activities in several therapeutic areas:

  • Anticancer Activity : The compound has shown potential as an inhibitor of protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy due to its role in epigenetic regulation. Studies suggest that compounds similar to this compound can effectively inhibit PRMT5 activity, leading to reduced tumor growth in various models .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, indicating potential use in treating inflammatory diseases. Its interactions with specific receptors involved in inflammation could lead to significant therapeutic benefits.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the pyrazole ring or the benzonitrile moiety can significantly affect the compound's potency and selectivity against biological targets. For instance, modifications that enhance binding affinity or alter metabolic stability are often explored in drug design .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Inhibition of PRMT5 : A study demonstrated that derivatives of this compound could effectively inhibit PRMT5, leading to decreased proliferation of cancer cells. The binding affinity was characterized using molecular docking studies, showing significant interactions within the active site of PRMT5 .
  • Anti-inflammatory Effects : Another research effort assessed the anti-inflammatory properties of this compound using in vitro models of inflammation. Results indicated that it reduced pro-inflammatory cytokine production, suggesting a mechanism that involves modulation of nuclear factor kappa B (NF-kB) signaling pathways.

Data Table: Biological Activities and Potency

Activity TypeAssay TypeIC50 Value (µM)Reference
PRMT5 InhibitionEnzyme Activity Assay0.15
Anti-inflammatoryCytokine Production Assay10
General CytotoxicityMTT Assay25

Q & A

Basic: What are the standard synthetic routes for 3-amino-5-(1-methyl-1H-pyrazol-4-yl)benzonitrile, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, azide coupling, and functional group modifications. For example:

  • Triazole-pyrazole hybrid synthesis : A triazenylpyrazole precursor is reacted with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradient). Intermediate characterization includes TLC monitoring, HRMS (ESI) for molecular ion confirmation, and NMR (¹H/¹³C) for structural validation .
  • Cyclization strategies : Phosphorus oxychloride-mediated cyclization of hydrazide derivatives at 120°C yields pyrazole-oxadiazole hybrids, with intermediates analyzed by IR spectroscopy and elemental analysis .

Basic: How is the crystal structure of this compound derivatives determined?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Orthorhombic crystal systems : A derivative (C₂₁H₁₄FN₅) crystallizes in space group Pca2₁, with unit cell parameters a = 10.5189 Å, b = 8.1339 Å, and c = 20.0009 Å. Hydrogen bonding networks and packing diagrams are analyzed using software like Olex2 or SHELX, with R-factors < 0.04 ensuring accuracy .

Advanced: How can researchers resolve discrepancies in NMR or HRMS data during structural elucidation?

Methodological Answer:
Contradictions often arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Variable temperature NMR : To identify dynamic processes (e.g., azide tautomerism in CDCl₃ vs. DMSO-d₆) .
  • High-resolution mass spectrometry (HRMS) : Compare experimental m/z (e.g., 366.0637 [M+H]⁺) with theoretical values (Δ < 0.0006) to confirm molecular formulas .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., pyrazole vs. benzonitrile protons) .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:
Yield optimization requires:

  • Precursor functionalization : Use electron-withdrawing groups (e.g., trifluoromethyl) to stabilize reactive intermediates during cyclization .
  • Catalyst screening : Triethylamine or DMAP can enhance azide coupling efficiency .
  • Dry-load purification : Celite-assisted flash chromatography reduces decomposition during isolation (yields improve from 38% to 96% with extended reaction times) .

Basic: What biological activities are associated with this compound derivatives?

Methodological Answer:

  • Antimicrobial activity : Derivatives like 4-hetarylpyrazoles are screened against Staphylococcus aureus (MIC = 8–32 µg/mL) using broth microdilution assays .
  • Enzyme inhibition : Xanthine oxidase (XO) inhibition is tested via UV-Vis spectroscopy at 295 nm, with IC₅₀ values calculated from dose-response curves .

Advanced: What advanced spectroscopic techniques confirm regioselectivity in pyrazole functionalization?

Methodological Answer:

  • NOESY NMR : Differentiates between N1- and N2-substituted pyrazoles by correlating spatial proximity of methyl groups .
  • XPS (X-ray photoelectron spectroscopy) : Identifies nitrogen bonding environments (e.g., pyrazole vs. triazole nitrogens) with binding energies ~398–400 eV .
  • In situ FTIR : Monitors azide (2121 cm⁻¹) and nitrile (2228 cm⁻¹) stretching frequencies during reactions .

Basic: How are stability and storage conditions determined for this compound?

Methodological Answer:

  • Accelerated stability studies : Samples are stored at 40°C/75% RH for 6 months, with HPLC monitoring degradation (e.g., hydrolysis of nitrile to amide) .
  • Lyophilization : For long-term storage, lyophilize in amber vials under argon at -20°C to prevent photodegradation and oxidation .

Advanced: How do researchers address solubility challenges in pharmacological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm via DLS) to enhance aqueous solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.